molecular formula C18H16N4O2 B2573417 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1251577-37-3

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2573417
CAS No.: 1251577-37-3
M. Wt: 320.352
InChI Key: UDPYFCQUMMBRQW-UHFFFAOYSA-N
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Description

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core linked to a pyridazinyl group and a pyridinylmethyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids, helping to elucidate the mechanisms of molecular recognition and binding affinity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers investigate its activity against various biological targets, such as enzymes or receptors, to develop new drugs for treating diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methylamine under controlled conditions.

    Coupling with Benzamide: The pyridazinyl intermediate is then coupled with 4-hydroxybenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Pyridinylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide
  • 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide
  • 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13-4-9-17(22-21-13)24-16-7-5-15(6-8-16)18(23)20-12-14-3-2-10-19-11-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYFCQUMMBRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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